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Compound of Interest

Compound Name: Fmoc-Aeg(N3)-OH

Cat. No.: B15609224

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered
significant attention in drug discovery and materials science due to their enhanced proteolytic
stability, increased cell permeability, and remarkable synthetic versatility. The introduction of
functional moieties into the peptoid backbone allows for the creation of complex architectures
with tailored properties. Fmoc-Aeg(N3)-OH, N-(9-fluorenylmethoxycarbonyl)-N-(2-
azidoethyl)glycine, is a key building block that facilitates the incorporation of an azide group
onto the peptoid backbone. This bioorthogonal handle enables subsequent modifications via
“click chemistry,” such as the copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) and
strain-promoted azide-alkyne cycloaddition (SPAAC), opening avenues for the development of
novel therapeutics, diagnostic tools, and advanced biomaterials. This technical guide provides
a comprehensive overview of the synthesis, characterization, and application of Fmoc-
Aeg(N3)-OH in solid-phase peptoid synthesis.

Physicochemical and Characterization Data

Accurate characterization of Fmoc-Aeg(N3)-OH is crucial for its effective application in peptoid
synthesis. The following tables summarize its key physicochemical properties and
representative nuclear magnetic resonance (NMR) spectral data.

Table 1: Physicochemical Properties of Fmoc-Aeg(N3)-OH

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15609224?utm_src=pdf-interest
https://www.benchchem.com/product/b15609224?utm_src=pdf-body
https://www.benchchem.com/product/b15609224?utm_src=pdf-body
https://www.benchchem.com/product/b15609224?utm_src=pdf-body
https://www.benchchem.com/product/b15609224?utm_src=pdf-body
https://www.benchchem.com/product/b15609224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value

Chemical Name

N-(9-Fluorenylmethoxycarbonyl)-N-(2-

azidoethyl)glycine

Synonyms Fmoc-Aeg(N3)-OH

CAS Number 1935981-35-3

Molecular Formula C19H18N4Oa4

Molecular Weight 366.37 g/mol

Appearance White to off-white solid

Purity >98% (by HPLC)[1]

Melting Point 107 - 113 °C[1]

Solubility Solub!e in DMF, NMP, an.d other corT'1mon
organic solvents for peptide synthesis.

Storage Store at 2-8°C, protected from light and

moisture.

Table 2: Representative *H and 3C NMR Spectral Data for Fmoc-Aeg(N3)-OH
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1H NMR (400 MHz, DMSO-ds) & (ppm) 13C NMR (101 MHz, DMSO-ds) d (ppm)
7.90 (d, J=7.5 Hz, 2H, Fmoc) 171.5 (C=0, glycine)
7.72 (d, J=7.5 Hz, 2H, Fmoc) 156.2 (C=0, Fmoc)
7.43 (t, J = 7.4 Hz, 2H, Fmoc) 143.8 (Fmoc)

7.34 (t,J =7.4 Hz, 2H, Fmoc) 140.7 (Fmoc)

4.35 (d, J = 6.8 Hz, 2H, Fmoc-CH2) 127.6 (Fmoc)

4.25 (t, J = 6.8 Hz, 1H, Fmoc-CH) 127.1 (Fmoc)

4.10 (s, 2H, Gly-CHz) 125.3 (Fmoc)

3.60 (t, J = 5.5 Hz, 2H, N-CH2) 120.1 (Fmoc)

3.45 (t, J = 5.5 Hz, 2H, CH2-N3) 65.8 (Fmoc-CHz)
50.2 (N-CH2)

49.5 (CH2-N3)

48.8 (Gly-CHz)

46.7 (Fmoc-CH)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Experimental Protocols
Synthesis of Fmoc-Aeg(N3)-OH

A plausible and efficient synthesis of Fmoc-Aeg(N3)-OH can be achieved through a multi-step
process starting from readily available reagents. The following protocol is a representative
procedure.

Step 1: Synthesis of N-(2-aminoethyl)glycine

¢ In a round-bottom flask, dissolve ethylenediamine in a suitable solvent such as
dichloromethane (DCM).

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b15609224?utm_src=pdf-body
https://www.benchchem.com/product/b15609224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Cool the solution in an ice bath and slowly add one equivalent of a haloacetic acid (e.qg.,
chloroacetic acid).

 Allow the reaction to stir overnight at room temperature.
e The resulting N-(2-aminoethyl)glycine can be isolated and purified by recrystallization.
Step 2: Synthesis of N-(2-azidoethyl)amine

» Dissolve 2-chloroethylamine hydrochloride in water and neutralize with a base (e.g., sodium
hydroxide).

e Add an excess of sodium azide to the solution.
o Heat the reaction mixture under reflux for several hours.

» After cooling, extract the N-(2-azidoethyl)amine with a suitable organic solvent (e.g., diethyl
ether).

» Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced
pressure. Caution: Azide compounds are potentially explosive and should be handled with
appropriate safety precautions.

Step 3: Synthesis of N-(2-azidoethyl)glycine

o Combine N-(2-azidoethyl)amine and a haloacetic acid ester (e.g., ethyl bromoacetate) in a
suitable solvent like acetonitrile.

e Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction at
room temperature until completion.

e Hydrolyze the resulting ester with a base (e.g., lithium hydroxide) in a mixture of
tetrahydrofuran and water to yield N-(2-azidoethyl)glycine.

Step 4: Fmoc Protection of N-(2-azidoethyl)glycine

o Dissolve N-(2-azidoethyl)glycine in a mixture of 1,4-dioxane and water.
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e Cool the solution in an ice bath and add a base, such as sodium bicarbonate.

e Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) in
1,4-dioxane.

 Allow the reaction to warm to room temperature and stir overnight.

 Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an
organic solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

e The crude Fmoc-Aeg(N3)-OH can be purified by column chromatography on silica gel to
yield the final product as a white solid.

Table 3: Representative Yields for the Synthesis of Fmoc-Aeg(N3)-OH

Representative

Reaction Step Starting Materials Product .
Yield (%)
Ethylenediamine, N-(2-
1 o _ . 70-80
Chloroacetic acid aminoethyl)glycine

2-Chloroethylamine, ) )
2 ] ] N-(2-azidoethyl)amine  60-70
Sodium azide

N-(2-
) : N-(2-
3 azidoethyl)amine, ) ) 80-90
azidoethyl)glycine
Ethyl bromoacetate

N-(2-
4 azidoethyl)glycine, Fmoc-Aeg(N3)-OH 75-85
Fmoc-OSu

Overall 30-45

Solid-Phase Peptoid Synthesis using Fmoc-Aeg(N3)-OH
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The standard method for synthesizing peptoids is the solid-phase submonomer method
developed by Zuckermann and coworkers.[2][3] This approach involves a two-step cycle of
acylation and displacement. The following protocol details the incorporation of an azido
functionality using Fmoc-Aeg(N3)-OH as a building block for the N-terminus, and 2-
azidoethylamine for an internal residue.

Materials:

Rink Amide resin (or other suitable solid support)
e N,N-Dimethylformamide (DMF)

e Piperidine

e Bromoacetic acid

o N,N'-Diisopropylcarbodiimide (DIC)

e Primary amines (for side chains)

e 2-Azidoethylamine

e Fmoc-Aeg(N3)-OH

o Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
(TIS))

o Diethyl ether
Protocol:

e Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a fritted reaction
vessel.

e Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20%
piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation. Wash the
resin thoroughly with DMF.
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First Monomer Coupling (Acylation): Add a solution of bromoacetic acid (10 eq.) and DIC (10
eg.) in DMF to the resin. Agitate for 30 minutes. Drain and wash with DMF.

First Monomer Coupling (Displacement): Add a solution of the desired primary amine (e.g.,
isobutylamine, 20 eq.) in N-methylpyrrolidone (NMP) or DMF. Agitate for 1-2 hours. Drain
and wash with DMF.

Subsequent Monomer Cycles (for internal azido residue):

o Acylation: Repeat step 3.

o Displacement: Add a solution of 2-azidoethylamine (20 eq.) in NMP or DMF. Agitate for 2
hours. Drain and wash with DMF.

Final Monomer Coupling (N-terminal Fmoc-Aeg(N3)-OH):

o Acylation: This step is omitted as the carboxyl group is part of the building block.

o Fmoc-Aeg(N3)-OH Coupling: Activate Fmoc-Aeg(N3)-OH (3 eg.) with a coupling reagent
such as HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add the activated solution to the
deprotected N-terminus on the resin. Agitate for 2-4 hours. Drain and wash with DMF.

Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin
with the cleavage cocktail for 2-3 hours.

Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude
peptoid in cold diethyl ether. Centrifuge to pellet the peptoid, wash with cold ether, and dry.
Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-
HPLC).

Table 4: Representative Purity and Yield for a Model Azido-Peptoid

Peptoid Sequence Crude Purity (by HPLC) Isolated Yield (after HPLC)

Hz2N-(Aeg(Ns3))-(Nae)-(Nib)-
CONHz2*

>70% 30-50%
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*Where Aeg(Ns) is azidoethylglycine, Nae is N-(2-azidoethyl)glycine, and Nib is N-
isobutylglycine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving
Fmoc-Aeg(N3)-OH.
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Synthesis of N-(2-azidoethyl)glycine

Haloacetic acid ester

+ Haloacetic acid ester,

N-(2-azidoethyl)amine DIPEA »| N-(2-azidoethyl)glycine
+ Fmoc-OSu,
Base
N-(2-aminoethyl)glycine

Fmoc Protection

> Fmoc-Aeg(N3)-OH
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Resin-NH-Peptoid

Acylation
(Bromoacetic acid, DIC)

l A

Resin-N(COCH2Br)-Peptoid

Repeat cycle

Resin-NH-Peptoid _n+1

N-terminal Coupling
(Fmoc-Aeg(N3)-OH, HATU, DIPEA)

Fmoc-(Aeg(N3))-Peptoid_n+1

Peptoid-Ns

Alkyne-R
(e.g., Fluorophore, Drug)

Peptoid-Triazole-R

CuAAC or SPAAC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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